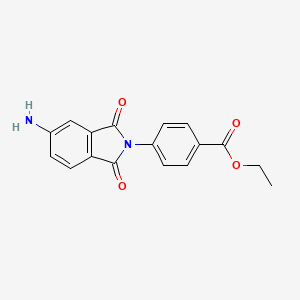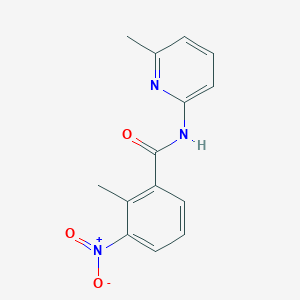
4-chloro-N-(pyrimidin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(pyrimidin-2-yl)benzamide: is a chemical compound with the following properties:
Molecular Formula: CHClNO
Average Mass: 348.786 Da
Monoisotopic Mass: 348.077789 Da
ChemSpider ID: 765299
Preparation Methods
Industrial Production:: Industrial-scale production methods for 4-chloro-N-(pyrimidin-2-yl)benzamide are proprietary and may vary depending on the manufacturer. These methods often optimize yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity::
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloro group.
Reduction Reactions: Reduction of the carbonyl group can yield the corresponding amine.
Other Transformations: Further functionalization may occur via Suzuki coupling, Buchwald-Hartwig amination, or other palladium-catalyzed reactions.
Chlorination: Chlorine gas or chlorinating agents (e.g., thionyl chloride).
Amidation: Amine reactants (e.g., pyrimidine-2-amine) and coupling agents (e.g., EDC/HOBt).
Reduction: Hydrogen gas over a metal catalyst (e.g., Pd/C).
Major Products:: The major product is 4-chloro-N-(pyrimidin-2-yl)benzamide itself.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
Biological Studies: Researchers explore its interactions with biological targets (e.g., enzymes, receptors).
Agrochemicals: It could be relevant in pesticide or herbicide development.
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely involves binding to specific protein targets, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers often compare it to related benzamides or pyrimidine derivatives.
Properties
Molecular Formula |
C11H8ClN3O |
|---|---|
Molecular Weight |
233.65 g/mol |
IUPAC Name |
4-chloro-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C11H8ClN3O/c12-9-4-2-8(3-5-9)10(16)15-11-13-6-1-7-14-11/h1-7H,(H,13,14,15,16) |
InChI Key |
FHSYWAOAPXQHHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11095341.png)

![2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11095362.png)
![3-Methyl-4-nitro-5-[(1E,3E)-4-phenyl-1,3-butadienyl]isoxazole](/img/structure/B11095367.png)
![(4-nitrophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B11095372.png)
![2-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11095378.png)
![Methyl 3-[(3-cyano-4,6-diphenylpyridin-2-yl)amino]-3-oxopropanoate](/img/structure/B11095385.png)

![2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11095393.png)
![1-[5-(methylsulfanyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-1-yl]ethanone](/img/structure/B11095399.png)

![5-(5-{(E)-[2-(4-amino-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}furan-2-yl)-2-chlorobenzoic acid](/img/structure/B11095406.png)
![2-(methylsulfanyl)ethyl {4-[(E)-(2-{[(3-bromobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetate](/img/structure/B11095413.png)
![4-(1,3-benzoxazol-2-yl)-N-[(E)-(3,4-dichlorophenyl)methylidene]aniline](/img/structure/B11095414.png)
